molecular formula C10H22N2O2 B1295067 (S)-2,6-Bis(dimethylamino)hexanoic acid CAS No. 92175-43-4

(S)-2,6-Bis(dimethylamino)hexanoic acid

Cat. No.: B1295067
CAS No.: 92175-43-4
M. Wt: 202.29 g/mol
InChI Key: HNWHSCYWLXEVJP-VIFPVBQESA-N
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Description

(S)-2,6-Bis(dimethylamino)hexanoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of two dimethylamino groups attached to a hexanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,6-Bis(dimethylamino)hexanoic acid typically involves the reaction of hexanoic acid with dimethylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to consistent and high-quality production. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-2,6-Bis(dimethylamino)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(S)-2,6-Bis(dimethylamino)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    ®-2,6-Bis(dimethylamino)hexanoic acid: The enantiomer of the compound, which may have different biological activities.

    N,N-Dimethylhexylamine: A related compound with similar structural features but different functional groups.

Uniqueness

(S)-2,6-Bis(dimethylamino)hexanoic acid is unique due to its specific stereochemistry and the presence of two dimethylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-2,6-bis(dimethylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-11(2)8-6-5-7-9(10(13)14)12(3)4/h9H,5-8H2,1-4H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWHSCYWLXEVJP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCC(C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCC[C@@H](C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919330
Record name N~2~,N~2~,N~6~,N~6~-Tetramethyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92175-43-4
Record name 2,2,6,6-Tetramethyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092175434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~,N~2~,N~6~,N~6~-Tetramethyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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